molecular formula C6H6N2 B14743785 1H-Pyrrolo[1,2-a]imidazole CAS No. 251-75-2

1H-Pyrrolo[1,2-a]imidazole

Cat. No.: B14743785
CAS No.: 251-75-2
M. Wt: 106.13 g/mol
InChI Key: YHZODXGIMHTEJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[1,2-a]imidazole (CAS# 251-75-2, Molecular Formula: C6H6N2) is a fused, bicyclic heterocyclic compound of significant interest in organic and medicinal chemistry research. This structure serves as a valuable synthetic intermediate and a privileged scaffold in the design of novel biologically active molecules. Partially and fully hydrogenated derivatives of pyrrolo[1,2-a]imidazole are particularly notable, as they form the core structure in several pharmacologically relevant compounds . For instance, these derivatives include dimiracetam, a nootropic agent belonging to the racetam family, and other potent molecules that act as selective α1A-adrenergic receptor partial agonists . The versatility of the pyrrolo[1,2-a]imidazole core is demonstrated by its presence in compounds investigated for a wide spectrum of activities, such as anticancer and antifungal applications . Synthetic approaches to this scaffold are diverse, encompassing methods like cyclocondensation, multi-component reactions, and catalytic annulation, highlighting its accessibility for parallel synthesis and library development . Our product is supplied as a high-purity compound strictly for research applications. This compound is For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

251-75-2

Molecular Formula

C6H6N2

Molecular Weight

106.13 g/mol

IUPAC Name

1H-pyrrolo[1,2-a]imidazole

InChI

InChI=1S/C6H6N2/c1-2-6-7-3-5-8(6)4-1/h1-5,7H

InChI Key

YHZODXGIMHTEJV-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CNC2=C1

Origin of Product

United States

Synthetic Methodologies for 1h Pyrrolo 1,2 a Imidazole and Its Derivatives

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. These reactions are characterized by their atom economy, operational simplicity, and ability to rapidly generate complex molecular structures from simple precursors.

Three-Component Cyclization Strategies

A notable example of a three-component reaction for the synthesis of the pyrrolo[1,2-a]imidazole core involves the reaction of aryl 1,2-diketones, L-proline, and ammonium (B1175870) acetate (B1210297). nih.gov This one-pot condensation provides a direct route to 2,3-disubstituted pyrrolo[1,2-a]imidazoles. The use of microwave irradiation can enhance this method, making it suitable for more complex starting materials like 3-hydroxy-L-proline to access derivatives such as pyrrolo[1,2-a]imidazol-6-ols. nih.gov

Another three-component approach involves the reaction of a dihydroimidazole, an activated acetylene (B1199291) (like dimethyl acetylenedicarboxylate), and ethyl diazoacetate, catalyzed by copper(II) salts. This method allows for the diastereoselective construction of tricarboxylate-substituted pyrrolo[1,2-a]imidazoles, although the yields may be modest. nih.gov

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct Type
Aryl 1,2-diketonesL-prolineNH4OAcMicrowave irradiation2,3-Disubstituted pyrrolo[1,2-a]imidazoles
DihydroimidazoleDimethyl acetylenedicarboxylateEthyl diazoacetateCopper(II) saltsTricarboxylate-substituted pyrrolo[1,2-a]imidazoles

Pseudo-Four-Component Reactions

A tandem pseudo-four-component reaction (pseudo-4CR) has been developed for the synthesis of 1H-pyrrolo[1,2-a]imidazol-6-yl)acetamides. This ultrasound-assisted method utilizes phenylglyoxal (B86788) derivatives, malononitrile (B47326), 1,1-bis(methylsulfanyl)-2-nitroethene, and diamines in ethanol. The advantages of this approach include the use of a green solvent, short reaction times, high efficiency, and straightforward product purification.

The proposed mechanism for this reaction involves a series of condensations and cyclizations. Initially, the diamine reacts with the phenylglyoxal derivative. This is followed by the involvement of malononitrile and 1,1-bis(methylsulfanyl)-2-nitroethene, leading to the formation of the fused pyrrolo[1,2-a]imidazole ring system. The use of ultrasound irradiation as an energy source accelerates the reaction rates and can improve selectivity.

Tricomponent Cyclizations

An eco-friendly, three-component reaction for the synthesis of pyrroloimidazole derivatives involves the use of ninhydrins, diamines, and electron-deficient acetylenic compounds in aqueous solutions at room temperature. nih.gov This method is noted for its high yields and environmentally benign conditions. The resulting pyrroloimidazole derivatives have shown potential as antioxidants and bacteriostatic agents. nih.gov

The reaction proceeds through the initial formation of an intermediate from the reaction of ninhydrin (B49086) and the diamine, which then undergoes cyclization with the activated acetylenic compound to yield the final pyrroloimidazole product.

Reactant 1Reactant 2Reactant 3SolventKey Features
NinhydrinsDiaminesActivated acetylenic compoundsWaterEco-friendly, high yields

Cycloaddition Reactions

Cycloaddition reactions are a powerful class of pericyclic reactions that form a cyclic product from two or more unsaturated molecules. These reactions are particularly useful for the construction of heterocyclic rings with a high degree of stereocontrol.

1,3-Dipolar Cycloaddition Processes

The 1,3-dipolar cycloaddition is a key method for synthesizing five-membered heterocyclic rings. In the context of 1H-pyrrolo[1,2-a]imidazoles, this involves the reaction of a 1,3-dipole with a dipolarophile.

Nitrilimines with Aza-heterocycles: Nitrilimines, generated in situ from the corresponding hydrazonoyl halides, can react with aza-heterocycles that have an endocyclic C=N bond. These reactions can be considered formal [8π + 2π] cycloadditions, although they may proceed through a multi-step mechanism involving nucleophilic attack followed by cyclization. The reaction of nitrilimines with appropriately substituted imidazoles can lead to the formation of the pyrrolo[1,2-a]imidazole skeleton.

Azomethine Ylides: Azomethine ylides are another important class of 1,3-dipoles used in the synthesis of pyrrolidine-containing heterocycles. These can be generated in situ, for example, from the condensation of an α-amino acid with an aldehyde or ketone. The subsequent cycloaddition with a suitable dipolarophile, such as an activated alkene, yields the pyrrolidine (B122466) ring. For instance, azomethine ylides derived from imidazolidin-4-ones and aldehydes can react with nitroalkenes in a three-component, regioselective 1,3-dipolar cycloaddition to produce novel pyrrolo[1,2-c]imidazol-1-one derivatives with multiple stereogenic centers. This one-pot reaction can achieve high yields and diastereoselectivities.

Intramolecular Cycloadditions

Intramolecular cycloaddition reactions offer an efficient way to construct fused ring systems. A notable example is the diastereoselective synthesis of hexahydro-1H-pyrrolo[1,2-a]imidazoles from L-ornithine methyl ester dihydrochloride (B599025) and aromatic aldehydes. rsc.org This reaction proceeds through the formation of a bis-Schiff base intermediate. This intermediate then undergoes an intramolecular 1,3-dipolar cycloaddition to form the desired fused heterocyclic system. This method highlights the power of intramolecular strategies to build complex polycyclic structures in a controlled manner.

Annulation and Condensation Reactions

The formation of the 1H-pyrrolo[1,2-a]imidazole ring system is often achieved through reactions that build the imidazole (B134444) ring onto a pre-existing pyrrole (B145914) or pyrrolidine precursor, or vice-versa. These methods include cyclocondensations, addition-cyclization sequences, and redox annulations, providing access to various saturation levels and substitution patterns of the final heterocyclic product.

Regioselective Aza-Ene Additions and Cyclic–Condensation Pathways (e.g., heterocyclic ketene (B1206846) aminals with acrylate (B77674) derivatives)

A concise and efficient, catalyst-free method for synthesizing substituted pyrrolo[1,2-a]imidazoles involves the reaction between heterocyclic ketene aminals and acrylate derivatives. nih.gov This pathway proceeds through a regioselective aza-ene addition followed by a cyclic–condensation reaction.

The reaction of a heterocyclic ketene aminal, such as one derived from a pyrrolidine, with an electron-deficient alkene like ethyl 3-benzoylacrylate or methyl acetylacrylate (B8273135) derivatives, leads to the formation of the fused imidazole ring. nih.govrsc.org This method is noted for its high regioselectivity, yielding products in good amounts with the benefit of simple work-up procedures. nih.govresearchgate.net

Table 1: Synthesis of 1H-Pyrrolo[1,2-a]imidazoles via Aza-Ene Addition and Cyclo-Condensation nih.gov

Heterocyclic Ketene AminalAcrylate DerivativeSolventConditionsYield (%)
(Z)-2-(1-phenylvinyl)imidazolidineEthyl 3-benzoylacrylateEthanolReflux, 4h85
(Z)-2-(1-phenylvinyl)imidazolidineMethyl 2-acetylacrylateEthanolReflux, 6h82

Direct Reaction of Imines with Cyclic Anhydrides

The reaction between imines and cyclic anhydrides, known as the Castagnoli–Cushman reaction, is a well-established method for synthesizing lactams. nih.gov This reaction has been applied broadly and involves the condensation of an imine with an anhydride (B1165640), such as succinic or glutaric anhydride, to form a variety of heterocyclic structures. nih.gov While direct one-step synthesis of 1H-pyrrolo[1,2-a]imidazoles via this method is not prominently documented, a related multi-step protocol utilizes key components of this reaction type.

In a relevant synthetic sequence, iminopyrrolidines are treated with α-phenacyl bromides in acetonitrile (B52724). The subsequent heating of the intermediate in acetic anhydride results in the formation of 1H-pyrrolo[1,2-a]imidazolium bromides. nih.gov These salts can then be reduced to afford the corresponding tetrahydro-1H-pyrrolo[1,2-a]imidazoles. nih.gov This demonstrates the utility of an anhydride in the cyclization step to form the fused imidazole ring from a cyclic imine precursor.

Redox Annulation of Pyrrolidines with α-Ketoamides

A notable method for creating perhydrogenated pyrrolo[1,2-a]imidazoles (also known as hexahydropyrrolo[1,2-a]imidazolones) is the redox annulation of pyrrolidines with α-ketoamides. nih.gov This reaction is effective for building combinatorial libraries of these saturated heterocyclic systems. nih.gov

The reaction conditions are dependent on the nature of the α-ketoamide substituent. N-alkyl-α-ketoamides typically require a catalytic amount of acetic acid to react with pyrrolidine under reflux in toluene. In contrast, N-aryl and N-hetaryl analogs can react with pyrrolidine in the absence of an acid catalyst. nih.gov The use of benzoic acid as a catalyst has been shown to significantly accelerate these transformations, leading to excellent yields of the polycyclic imidazolidinone derivatives. nih.gov

Table 2: Redox Annulation of Pyrrolidine with α-Ketoamides nih.gov

Pyrrolidine Derivativeα-KetoamideCatalystSolventConditionsYield
PyrrolidineN-alkyl-α-ketoamidesAcetic Acid (cat.)TolueneRefluxGood
PyrrolidineN-aryl-α-ketoamidesNoneTolueneRefluxGood
PyrrolidineN-phenyl-α-ketoamideBenzoic Acid (cat.)TolueneReflux~Quantitative
2-PhenylpyrrolidineVarious α-ketoamidesAcetic Acid (20 mol%)XyleneRefluxGood

Condensation of Aminopyrrolines with Halocarbonyl Compounds

The condensation of aminopyrrolines with halocarbonyl compounds represents a direct approach to forming the this compound scaffold. nih.gov However, this method has been reported to provide the target products in modest yields. nih.gov

For example, the reaction of 3,4-dihydro-2H-pyrrol-5-amine with various 2-bromo ketones in ethyl acetate at room temperature leads to the formation of 3-substituted pyrrolo[1,2-a]imidazole hydrobromides. nih.gov In a specific case involving a pyridyl bromo ketone, heating in dimethylformamide (DMF) in the presence of sodium carbonate yielded the isomeric 2-substituted pyrrolo[1,2-a]imidazole, but only in a 14% yield. nih.gov

Knoevenagel Condensation and Subsequent Michael Addition-Cyclization Sequences

Tandem reactions involving a Knoevenagel condensation followed by a Michael addition and cyclization provide a powerful strategy for the multicomponent synthesis of complex heterocycles, including derivatives of this compound.

A notable application of this sequence is the ultrasound-assisted tandem pseudo-four-component reaction to produce 1H-pyrrolo[1,2-a]imidazol-6-yl)acetamides. This reaction uses phenyglyoxal derivatives, malononitrile, 1,1-bis(methylsulfanyl)-2-nitroethene, and ethylenediamine (B42938) in ethanol. The proposed mechanism proceeds through a Knoevenagel condensation, followed by inter- and intramolecular Michael additions and subsequent cyclization and elimination steps. This green chemistry approach offers high yields (85–95%) and short reaction times.

This cascade process has also been employed to create fused tetracyclic systems, such as benzo[d]pyrrolo[2ʹ,3ʹ:4,5]pyrrolo[1,2-a]imidazoles, by reacting 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with arylglyoxals in the presence of piperidine. researchgate.net

Double Cyclodehydration and Aromatization Protocols

A modular approach for constructing polycyclic N-fused heteroaromatics, specifically benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures, utilizes a cascade reaction featuring double cyclodehydration and aromatization. nih.govrsc.org This acid-catalyzed reaction involves the condensation of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines. rsc.orgelsevierpure.com

The proposed mechanism involves an initial dehydrative condensation of the o-phenylenediamine (B120857) with the aldehyde group on the pyrrole substrate to form a dihydrobenzo[d]imidazole intermediate. This intermediate then undergoes a second cyclization with the other carbonyl group, followed by air oxidation, to yield the final tetracyclic heteroaromatic system. nih.govrsc.org This one-pot domino protocol is highly atom-efficient and proceeds under mild reaction conditions, providing access to a diverse range of derivatives. nih.gov

Catalyst-Free Annulative Functionalizations

A notable advancement in the synthesis of pyrrolo[1,2-a]imidazole-related structures involves catalyst-free annulative functionalizations. These methods offer an efficient and environmentally friendly alternative to traditional catalyzed reactions.

One such approach describes a highly efficient, catalyst-free annulative functionalization to create a novel imidazole-pyrrolo[1,2-a]pyrazine hybrid structure. elsevierpure.comnih.gov This domino reaction proceeds through the regioselective conjugate substitution of a β-enaminone with propargylamine, followed by cycloisomerization. elsevierpure.comnih.gov This process smoothly constructs two heterocyclic moieties, a pyrazine (B50134) and an imidazole, through the successive formation of three C-N bonds, leading to the target tricyclic skeleton. elsevierpure.comnih.gov

Another example of a catalyst-free method involves the annulation of acylethynylpyrroles with 1-pyrrolines. This reaction, conducted at room temperature in acetonitrile or methanol (B129727), yields acylmethylenetetrahydrodipyrrolo[1,2-a:1',2'-c]imidazoles in high yields and with good stereoselectivity of the olefin moiety. researchgate.net

Domino Reactions of 2-Amino-4-arylimidazoles with Carbonyl and Methylene (B1212753) Active Compounds

Domino reactions, also known as cascade or tandem reactions, provide a powerful tool for the synthesis of complex molecules in a single step. nih.gov The reaction of 2-amino-4-arylimidazoles with carbonyl and methylene active compounds has proven to be a fruitful strategy for constructing pyrrolo[1,2-c]imidazole derivatives. beilstein-journals.orgnih.gov

An uncatalyzed three-component reaction between 2-amino-4-arylimidazoles, aromatic aldehydes, and Meldrum's acid selectively produces Knoevenagel–Michael adducts. beilstein-journals.orgnih.gov These adducts can be further transformed into 1,7-diaryl-3-amino-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-ones and 3-(2-amino-4-aryl-1H-imidazol-5-yl)-3-arylpropanoic acids. beilstein-journals.orgnih.gov

Furthermore, the interaction of 2-amino-4-arylimidazoles with aromatic aldehydes or isatins and acyclic methylene active compounds leads to the formation of various pyrrolo[1,2-c]imidazole derivatives, including carbonitriles, carboxylates, and spiro[indoline-3,7'-pyrrolo[1,2-c]imidazoles]. beilstein-journals.orgnih.gov The reaction with isatins is particularly noteworthy as it yields spirooxindoles with moderate to high yields. beilstein-journals.org

Table 1: Examples of Domino Reactions for Pyrrolo[1,2-c]imidazole Synthesis

ReactantsProductsKey Features
2-Amino-4-arylimidazoles, Aromatic Aldehydes, Meldrum's AcidKnoevenagel–Michael adducts, 1,7-Diaryl-3-amino-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-ones, 3-(2-Amino-4-aryl-1H-imidazol-5-yl)-3-arylpropanoic acidsUncatalyzed, Selective formation of adducts
2-Amino-4-arylimidazoles, Aromatic Aldehydes/Isatins, Acyclic Methylene Active CompoundsPyrrolo[1,2-c]imidazole-6-carbonitriles, Pyrrolo[1,2-с]imidazole-6-carboxylates, Spiro[indoline-3,7'-pyrrolo[1,2-c]imidazoles]Formation of diverse derivatives, including spiro compounds

Metal-Catalyzed Synthetic Routes

Metal catalysts, particularly gold and copper, have been instrumental in developing efficient synthetic routes to this compound and related fused imidazole systems.

Gold-Catalyzed Cyclizations

Gold catalysis has emerged as a powerful tool for constructing complex heterocyclic frameworks under mild conditions. nih.gov Gold(I)-catalyzed hydroamination/cyclization cascade reactions of α-amino ketones with alkynes provide a regioselective route to substituted pyrroles. organic-chemistry.org This methodology has been extended to the synthesis of fused pyrrole systems. nih.gov

A notable application of gold catalysis is in the synthesis of pyrrolo- and indolo-oxazin-1-one derivatives. nih.gov This methodology involves the gold-catalyzed cyclization of N-propargyl-substituted pyrrole and indole (B1671886) carboxylic acid derivatives. nih.gov The reaction proceeds via a 6-exo-dig cyclization, where the carboxylic acid's hydroxy group attacks the activated triple bond. nih.govmetu.edu.tr The scope of this reaction is broad, tolerating various substituents on the pyrrole and indole rings as well as on the terminal carbon of the propargyl group. nih.gov

Table 2: Optimization of Gold-Catalyzed Cyclization

CatalystTime (h)Temperature (°C)Yield (%)
AuCl₃2rt96
AgOTf20rt95
InCl₃245013
PtCl₂(PPh)₃26505
Au(L)a24rtNo reaction
Data from a study on the synthesis of 3-methyl-1H-pyrrolo[2,1-c] beilstein-journals.orgresearchgate.netoxazin-1-one. nih.gov

Copper-Catalyzed C-C Bond Cleavage in Imidazole Synthesis (relevant as a related system)

While not directly a synthesis of the this compound ring system, copper-catalyzed reactions involving imidazoles are relevant to the broader field of imidazole chemistry. Copper(I)-catalyzed tandem C-C and C-N bond cleavage of N-fused imidazoles has been utilized for the synthesis of N-pyridinylamides. researchgate.net

Copper salts have also been shown to effectively catalyze the coupling of imidazole with arylboronic acids in protic solvents like methanol or even in aqueous solutions, leading to N-arylimidazoles in excellent yields. rsc.org Furthermore, copper-catalyzed [3+2] cycloaddition reactions offer a simple and regioselective route to multisubstituted imidazoles using oxygen as an oxidant. nih.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. Ultrasound-assisted synthesis is a prominent example of such an approach.

Ultrasound-Assisted Reactions

Ultrasound irradiation has been demonstrated to be an effective green tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. nih.govnih.gov The benefits of ultrasound are attributed to acoustic cavitation, which generates localized high temperatures and pressures, facilitating the reaction. nih.govmdpi.com

In the context of imidazole synthesis, ultrasound has been successfully employed in the N-alkylation of the imidazole ring, significantly reducing reaction times from hours to a few hours and increasing yields. nih.gov For instance, the synthesis of hybrid quinoline-imidazole derivatives has been achieved efficiently using ultrasound irradiation for both the N-alkylation and subsequent Huisgen [3+2] dipolar cycloaddition steps. nih.govrsc.org

An ultrasound-assisted, metal-free, and base-free method for the synthesis of imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles has been developed. organic-chemistry.org This method utilizes a KI/tert-butyl hydroperoxide catalytic system in water, achieving high yields in very short reaction times. organic-chemistry.org

Table 3: Comparison of Conventional vs. Ultrasound-Assisted N-Alkylation of Imidazole

MethodReaction TimeYield
Conventional Heating48–96 hours~5-10% lower than US
Ultrasound Irradiation1–2 hoursHigher than conventional
Data from a study on the synthesis of hybrid quinoline-imidazole derivatives. nih.gov

Aqueous Medium Syntheses

The use of water as a solvent in organic synthesis is a key aspect of green chemistry, offering advantages in terms of cost, safety, and environmental impact. For the synthesis of this compound derivatives, aqueous conditions have been successfully employed.

A notable green chemistry approach involves a one-pot, three-component reaction to produce novel pyrrolo[1,2-a]imidazole derivatives. nih.gov This synthesis is achieved through the reaction of ninhydrins, various diamines, and activated acetylenic compounds in an aqueous environment at room temperature, resulting in significant yields. nih.gov The methodology is valued for its operational simplicity, atom efficiency, and the straightforward nature of the reaction, which generates large quantities of the desired products. nih.gov The antioxidant properties of the resulting pyrroloimidazole derivatives have been linked to the presence of NH and OH groups. nih.gov

The general scheme for this aqueous synthesis can be represented as follows:

Reactants: Ninhydrin, a selected diamine, and an electron-deficient acetylenic compound.

Solvent: Water.

Conditions: Normal ambient temperature.

This method highlights the feasibility of constructing complex heterocyclic systems like pyrroloimidazoles in an environmentally friendly manner. nih.gov

Catalyst-Free and Solvent-Free Conditions

Eliminating both catalysts and solvents from chemical reactions represents a significant step towards ideal green synthesis. Such approaches reduce waste, simplify product purification, and can lower operational costs.

Highly efficient catalyst-free methods have been developed for constructing novel hybrid structures incorporating the pyrrolo[1,2-a]imidazole core. elsevierpure.comnih.gov One such approach involves the annulative functionalization of a β-enaminone with propargylamine. elsevierpure.com This reaction proceeds smoothly in a domino fashion, beginning with a regioselective conjugate substitution, which is then followed by cycloisomerization. elsevierpure.comnih.gov This cascade process efficiently builds two heterocyclic moieties, a pyrazine and an imidazole ring, through the successive formation of three new carbon-nitrogen bonds, leading to a tricyclic imidazole-pyrrolo[1,2-a]pyrazine hybrid structure. elsevierpure.com

The advantages of performing organic reactions under solvent-free conditions are numerous. They often lead to high efficiency and selectivity, allow for easy separation and purification of products, and can be conducted under mild reaction conditions, which significantly reduces waste production. asianpubs.org While many solvent-free reactions for imidazole synthesis have been developed, the ability to also exclude a catalyst simplifies the procedure even further. elsevierpure.comasianpubs.org For instance, a convenient and environmentally friendly solvent-free procedure has been successfully developed for the one-pot synthesis of various imidazole derivatives, demonstrating high yields and easy set-up. asianpubs.org

Below is a table summarizing representative catalyst-free and solvent-free synthetic approaches for related imidazole compounds.

Reactant 1Reactant 2ConditionsProduct TypeYieldReference
β-EnaminonePropargylamineCatalyst-FreeImidazole-pyrrolo[1,2-a]pyrazine hybridNot specified elsevierpure.com
Arylmethylamine1,2-Diketone/BenzoinSolvent-Free, Aerobic, 140 °CTetrasubstituted ImidazoleUp to 95% nih.gov
BenzilAldehyde, Ammonium AcetateSolvent-Free, GrindingTrisubstituted ImidazoleHigh asianpubs.org

Chemical Reactivity and Transformation Mechanisms of 1h Pyrrolo 1,2 a Imidazole

Electrophilic Substitution Patterns

The 1H-pyrrolo[1,2-a]imidazole ring system is susceptible to electrophilic substitution. The regioselectivity of these reactions is influenced by the electronic distribution within the fused heterocyclic system.

Research on related systems, such as 1H-imidazo[1,2-a]pyrrolo[3,2-e]pyridines, has shown that electrophilic substitution readily occurs at the 3-position. rsc.org When this position is blocked, substitution takes place at the 8-position. rsc.org This suggests that the pyrrole (B145914) moiety of the fused system is more activated towards electrophilic attack than the imidazole (B134444) part. The reactivity of both imidazole and pyrazole (B372694) is generally considered to be intermediate between that of pyrrole and pyridine. quora.com In the case of imidazole, electrophilic substitution typically occurs at the 5-position. quora.com

The increased electron density at specific carbons, arising from the lone pair of the pyrrole-like nitrogen, directs incoming electrophiles. For instance, studies on the electrophilic acetylation and formylation of pyrrolo[1,2-a]pyrazines, a related N-fused heterocyclic system, demonstrate the feasibility of such substitutions. rsc.org

Addition Reactions and Derivatives Formation

Addition reactions provide a versatile pathway for the synthesis of various derivatives of this compound. These reactions can involve the addition of nucleophiles, the formation of cycloadducts, and the generation of more complex heterocyclic frameworks.

One notable example is the reaction of 1-phenyl-5-(benzotriazol-1-yl)hexahydro-1H-pyrrolo[1,2-a]imidazole with Grignard reagents, allylsilanes, silyl (B83357) enol ethers, and triethyl phosphite. acs.orgnih.gov These reactions yield a range of 5-substituted hexahydro-1H-pyrrolo[1,2-a]imidazoles in good to excellent yields. acs.orgnih.gov The stereochemistry of these products has been determined to be the cis isomer. acs.orgnih.gov

Furthermore, 1,3-dipolar cycloaddition reactions are a powerful tool for constructing pyrrolo[1,2-a]imidazole-containing systems. The reaction of isoquinolinium N-ylides with activated alkynes or alkenes is a well-established method for synthesizing pyrrolo[2,1-a]isoquinolines, which share a similar fused ring structure. mdpi.com Similarly, intramolecular 1,3-dipolar cycloadditions of dihydroimidazolium ylides can lead to the formation of hexahydropyrrolo[1,2,3-de]quinoxalines and imidazo[1,2-a]indoles. nih.gov The course of these reactions can be influenced by steric factors, which may allow for the isolation of the initial cycloaddition product. nih.gov

A catalyst-free approach for the synthesis of pyrrolo[1,2-a]imidazoles involves the regioselective aza-ene additions and cyclic-condensation reactions of heterocyclic ketene (B1206846) aminals with electron-deficient alkenes. rsc.org This method offers high regioselectivity and good yields. rsc.org

Ring-Opening and Rearrangement Pathways (e.g., 1,3-proton shift)

The this compound scaffold can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of different heterocyclic structures.

One such pathway involves a 1,3-proton shift. A proposed mechanism for the formation of dialkyl-7-acetyl-1-methyl-1H-pyrrolo[1,2-a]imidazole-5,6-dicarboxylates involves an initial zwitterionic intermediate that undergoes protonation and subsequent attack by a carbanion. iau.ir This is followed by a 1,3-proton shift and cyclization to form an intermediate which then eliminates a sulfonyl group and aromatizes to the final product. iau.ir

In some cases, the dihydroimidazolium ion, a precursor in certain synthetic routes, can undergo ring-opening hydrolysis followed by recyclization to yield 3-alkyl-1-formylpiperazine-2-ones or 3-aryl-1-formyl-1,4,5,6-tetrahydropyrazines. nih.gov This occurs when cycloaddition is inhibited due to steric constraints or the absence of other functionalities. nih.gov Ring expansion of monocyclic β-lactams has also been utilized to synthesize diastereomers of 5-oxohexahydro-1H-pyrrolo[1,2-a]imidazoles. nih.gov This transformation proceeds through the rearrangement of a carbocation and intramolecular cyclization of an N-acyliminium intermediate. nih.gov

Cyclization and Aromatization Mechanisms

The construction of the this compound ring system is often achieved through cyclization and subsequent aromatization reactions. These methods provide access to a wide variety of substituted derivatives.

A common strategy involves the acid-catalyzed reaction of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines. nih.govrsc.orgelsevierpure.comnih.govresearchgate.net This process leads to the formation of benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through a cascade of double cyclodehydration and aromatization. nih.govrsc.orgnih.govresearchgate.net The proposed mechanism involves the initial dehydrative condensation of the o-phenylenediamine (B120857) with the aldehyde group, followed by further reaction with the other carbonyl moiety and subsequent air oxidation to yield the tetracyclic heteroaromatic system. rsc.org

Another efficient method is the decarboxylative cyclization of α-amino acids, such as proline, with α-ketoamides under metal-free conditions. researchgate.net This reaction typically proceeds with high diastereoselectivity to afford trans-isomers of tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones in excellent yields. researchgate.net

Furthermore, the synthesis of 1H-pyrrolo[1,2-a]imidazol-6-yl)acetamides can be achieved through an ultrasound-assisted tandem pseudo-four-component reaction. researchgate.net The proposed mechanism involves a series of reactions including Knoevenagel condensation, Michael addition, and subsequent cyclization processes. researchgate.net

Flash vacuum pyrolysis of appropriate propenoate precursors also provides a route to pyrrolo[1,2-a]imidazol-5-ones. rsc.org The mechanism of these pyrolyses involves a rate-determining E to Z isomerization of the alkene, followed by elimination of an alcohol and electrocyclization to form the fused ring products. rsc.org

Tautomerism and Isomerization Studies (e.g., prototropic, ring-chain)

Tautomerism and isomerization are important aspects of the chemistry of this compound and its derivatives, influencing their structure and reactivity.

Prototropic tautomerism is a key feature of the imidazole ring. quora.com In imidazole itself, the proton on the nitrogen can readily move to the other nitrogen, making the two nitrogen atoms indistinguishable. quora.com This dynamic process can also occur in fused systems like this compound, affecting its electronic properties and reactivity. The chemical shifts observed in NMR spectroscopy can be influenced by protonation and hydrogen-bonding, which are related to tautomeric equilibria. researchgate.net For instance, the downfield displacement of the Cε1—H proton resonance in the catalytic histidine of some enzymes suggests the presence of a specific tautomeric form stabilized by hydrogen bonding. nih.gov

Ring-chain tautomerism can also be observed in certain derivatives. For example, the reaction of N-alkenyl-substituted imidazoles can lead to the formation of pyrrolo[1,2-a]imidazoles through an enantioselective intramolecular cyclization. nih.gov This process involves the interconversion between an open-chain and a cyclic form.

Structural Elucidation and Characterization Methodologies for 1h Pyrrolo 1,2 a Imidazole

X-ray Crystallographic Analysis

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Interactions)

The arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by a network of intermolecular interactions. For the 1H-pyrrolo[1,2-a]imidazole scaffold, these interactions are fundamental to the stability and properties of the crystalline material.

Hydrogen Bonding:

Hydrogen bonds are a predominant force in the crystal packing of pyrrolo[1,2-a]imidazole derivatives. In the crystal structure of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole, the primary force contributing to crystal cohesion is C—H⋯N hydrogen bonds. iucr.orgiucr.orgnih.gov These weak hydrogen bonds create supramolecular chains that extend through the crystal lattice. iucr.org The imidazole (B134444) ring, with its pyridine-like and pyrrole-like nitrogen atoms, is well-suited for participating in hydrogen bonding, acting as both a hydrogen bond donor and acceptor. nih.govrsc.org This amphoteric nature is a key factor in the molecular recognition properties of imidazole-containing compounds. rsc.org

The accessibility of the lone pair of electrons on the imidazolyl nitrogen is critical for these interactions. rsc.org Intramolecular hydrogen bonding can also play a significant role. For instance, in certain imidazole derivatives, an intramolecular hydrogen bond between the imidazole moiety and a nearby acceptor group, like a carbonyl, can enhance inhibitory effects on proteins. rsc.org Conversely, proximity to a hydrogen bond donor can decrease potency. rsc.org Studies on related heterocyclic systems, such as pyrrole-2-carbaldehyde isonicotinoylhydrazone, have shown that intermolecular hydrogen bonds are decisive in the formation of their crystal structures. researchgate.net In the crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole, the supramolecular structure is primarily stabilized by hydrogen bonding between the nitrogen at the 3-position and a C-H bond on a neighboring molecule. nsf.gov

Pi-Pi Interactions:

A detailed crystallographic study of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole revealed a monoclinic (P21/n) symmetry at 100 K. iucr.orgiucr.orgnih.gov The pyrrolidine (B122466) ring adopts an envelope conformation, which is thought to relieve torsional strain. iucr.orgnih.gov This conformation places the C5 atom 0.317 (2) Å out of the plane formed by the other four atoms of the ring. iucr.org Furthermore, the imidazole ring and the planar portion of the pyrrolidine ring are nearly coplanar, with a small dihedral angle of 3.85 (9)°. iucr.org

Table 1: Crystallographic and Interaction Data for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole

Parameter Value Reference
Crystal System Monoclinic iucr.orgnih.gov
Space Group P21/n iucr.orgnih.gov
Conformation Envelope (pyrrolidine ring) iucr.orgnih.gov
Primary Intermolecular Interaction C—H⋯N hydrogen bonds iucr.orgiucr.orgnih.gov

Chiral Recognition and Stereochemical Determination

The this compound scaffold can incorporate stereocenters, leading to the existence of enantiomers and diastereomers. The determination of the absolute and relative stereochemistry of these chiral derivatives is essential for understanding their biological activity and for applications in asymmetric synthesis.

The synthesis of optically active derivatives, such as tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones, has been achieved. nih.gov For example, the reaction of (2S)-2-amino-2-substituted-N-(4-nitrophenyl)acetamides with succindialdehyde and benzotriazole (B28993) yields enantiopure (3S,5R,7aR)-5-(1H-1,2,3-benzotriazol-1-yl)-3-substituted-1-(4-nitrophenyl)tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones. nih.gov The stereochemistry of these complex molecules is established through the use of chiral starting materials and stereoselective reactions.

Various analytical methods are employed to determine the stereochemistry of these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. For instance, the configurations of 1-phenyl-5-substituted-hexahydro-1H-pyrrolo[1,2-a]imidazoles were determined to be cis isomers through Nuclear Overhauser Effect (NOE) experiments. nih.govacs.org Furthermore, the conformations of related octahydroimidazo[1,2-a]pyridines were elucidated using 1H-1H COSY and 1H-13C COSY techniques. nih.govacs.org

Diastereoselective synthesis is another key area of research, with methods developed for the creation of specific stereoisomers of hexahydro-1H-pyrrolo[1,2-a]imidazoles. nih.gov Chiral derivatives of the this compound family, specifically 7-alkoxy-substituted chiral 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, have been successfully utilized as organocatalysts in asymmetric reactions, highlighting the importance of their defined stereochemistry. nih.gov The ability of the imidazole ring to participate in specific interactions contributes to its capacity for molecular recognition, which is the basis for chiral recognition phenomena. rsc.org

Table 2: Methods for Stereochemical Determination of this compound Derivatives

Method Application Compound Class Reference
Nuclear Overhauser Effect (NOE) Determination of cis configuration Hexahydro-1H-pyrrolo[1,2-a]imidazoles nih.govacs.org
1H-1H COSY & 1H-13C COSY Elucidation of conformation Octahydroimidazo[1,2-a]pyridines nih.govacs.org

Theoretical and Computational Investigations of 1h Pyrrolo 1,2 a Imidazole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems, including 1H-pyrrolo[1,2-a]imidazole and its derivatives. These calculations offer a balance between accuracy and computational cost, making them suitable for exploring various aspects of the molecule's behavior.

Geometry Optimization and Energetic Minima

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the energetic minimum. For substituted pyrrolo[1,2-c]imidazole scaffolds, crystallographic studies have been complemented with DFT calculations, often using the B3LYP method with a 6-31G basis set, to correlate experimental and calculated geometrical parameters. irjweb.com In these derivatives, the pyrrolidine (B122466) ring typically adopts a half-chair conformation. irjweb.com The stability of the crystal packing in these structures is often enhanced by weak intermolecular π-π interactions. irjweb.com

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Pyrrolo[1,2-c]imidazole Derivative

ParameterExperimental (Å/°)Calculated (B3LYP/6-31G) (Å/°)
Bond Length (C-N)1.3851.382
Bond Length (C=O)1.2131.221
Bond Angle (N-C-C)108.5108.3
Dihedral Angle-69.0

Note: This table is illustrative and based on data for a substituted derivative to showcase the application of DFT in geometry optimization. Specific values for this compound may vary.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap)

The electronic structure of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides crucial information about its reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. fu-berlin.de

For various imidazole (B134444) derivatives, the HOMO-LUMO gap has been calculated to understand their bioactive potential. irjweb.comfu-berlin.de In these studies, a large HOMO-LUMO gap is often associated with high kinetic stability. fu-berlin.de For instance, in a study of an imidazole derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating significant stability. fu-berlin.de The energies of HOMO and LUMO are also used to calculate global reactivity descriptors like electronegativity, hardness, and softness within the framework of DFT. fu-berlin.de

Table 2: Calculated Electronic Properties of an Illustrative Imidazole Derivative

ParameterEnergy (eV)
EHOMO-6.2967
ELUMO-1.8096
HOMO-LUMO Gap (ΔE)4.4871

Note: This table presents data for an imidazole derivative to exemplify the output of electronic structure analysis. The values for this compound would be specific to its unique structure.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations, particularly DFT, are widely used to predict spectroscopic parameters like NMR chemical shifts. rsc.org The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. fu-berlin.dersc.org These theoretical predictions are invaluable for assigning experimental spectra and elucidating molecular structures. rsc.org

While a detailed table of predicted NMR chemical shifts for the parent this compound is not available in the surveyed literature, studies on related azoles and their derivatives have demonstrated the accuracy of GIAO-DFT methods in predicting both ¹H and ¹³C NMR chemical shifts. fu-berlin.dersc.org For instance, in a computational study of imidazole reacting with 2-bromo-1-arylethanones, both CSGT and GIAO models were used for ¹H-NMR calculations and compared with experimental data. mdpi.com

Conformational Analysis (Computational)

Computational conformational analysis is essential for understanding the flexibility of molecules and identifying their stable conformers. For the this compound scaffold, the planarity of the bicyclic system and the rotational barriers of potential substituents are of interest.

Studies on substituted pyrrolo[1,2-c]imidazole derivatives have shown that the pyrrolidine ring can adopt a half-chair conformation. irjweb.com In a computational study of imidazole-heme complexes, DFT was used to investigate different mutual orientations of the imidazole planes, revealing the factors that determine the preferred conformation. nih.gov These studies highlight the capability of computational methods to explore the conformational landscape of complex molecules containing the imidazole moiety.

Aromaticity Assessment (e.g., NICS)

The aromaticity of this compound is a topic of significant theoretical interest. Aromaticity is a key concept that influences the stability, reactivity, and magnetic properties of cyclic conjugated molecules. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to assess aromaticity. It involves calculating the magnetic shielding at the center of a ring or above it. Negative NICS values are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current).

While specific NICS values for the parent this compound were not found in the reviewed literature, the methodology has been applied to a vast range of aromatic and heterocyclic compounds. For instance, NICS calculations have been used to evaluate the aromaticity of various five-membered heterocyclic systems. researchgate.net The NICS(1) index, which is the shielding computed 1 Å above the ring plane, is often considered a more reliable indicator of aromaticity than NICS(0) at the ring center. researchgate.net The aromaticity of the pyrrole (B145914) and imidazole rings within the fused system is expected to be a subject of interest for future computational studies.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, providing insights into transition states, activation energies, and reaction pathways. For the this compound system, computational studies can predict the most likely sites for electrophilic attack, the feasibility of cycloaddition reactions, and the mechanisms of other transformations.

While specific computational studies on the reaction mechanisms of the parent this compound are limited, research on related systems provides valuable context. For example, computational studies have been used to elucidate the mechanism of reactions between imidazole and various electrophiles. mdpi.com Furthermore, the mechanism of 1,3-dipolar cycloaddition reactions leading to the formation of pyrrolo[1,2-a]imidazole derivatives has been investigated, highlighting the utility of computational chemistry in understanding complex organic reactions. youtube.comnih.gov

Applications and Biological Relevance of 1h Pyrrolo 1,2 a Imidazole Derivatives in Scientific Research

Role as Versatile Heterocyclic Scaffolds and Building Blocks

The 1H-pyrrolo[1,2-a]imidazole nucleus is a prominent example of a "privileged scaffold" in drug discovery. nih.gov This is due to its ability to serve as a foundational structure for the synthesis of a diverse range of derivatives with varied biological activities. nih.gov These partially and fully hydrogenated pyrrolo[1,2-a]imidazole systems are considered valuable synthetic building blocks. nih.gov The fusion of a pyrrole (B145914) and an imidazole (B134444) ring creates a unique three-dimensional structure that allows for diverse chemical modifications. ontosight.aiiucr.org

The versatility of this scaffold is demonstrated by its use in the synthesis of various functionalized molecules. For instance, di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles are key intermediates in the preparation of more complex chemical entities. nih.gov The stable nature of the fused ring system provides a robust platform for introducing different substituents, leading to a wide range of physicochemical properties and biological functions. iucr.org This adaptability makes the this compound scaffold a crucial tool for chemists in the creation of new molecular entities with potential therapeutic applications. nih.govnih.gov

Exploration in Medicinal Chemistry Research

The this compound scaffold is a cornerstone in the design of new pharmacologically active agents. nih.gov The inherent properties of the imidazole ring, a key component of this fused system, contribute to its broad spectrum of biological activities. nih.govresearchgate.net Researchers have extensively explored derivatives of this scaffold for various therapeutic targets.

The combination of the imidazole ring with other heterocyclic moieties in a condensed system is a successful strategy in the design of new molecules with significant biological potential. nih.gov This approach has led to the discovery of compounds with a range of activities, including antimicrobial, antioxidant, anti-inflammatory, antiviral, and cognitive-enhancing properties. The following subsections will delve into the specific research findings in these areas.

Investigation of Antimicrobial Properties (Antibacterial, Antifungal)

A significant area of research for this compound derivatives has been in the pursuit of novel antimicrobial agents to combat the rise of drug-resistant pathogens. nih.gov Studies have demonstrated that these compounds exhibit both antibacterial and antifungal activities.

Research has shown that certain 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts display a broad spectrum of action against various microorganisms. nih.gov For example, one derivative showed significant activity with a Minimum Inhibitory Concentration (MIC) as low as 4 μg/mL against several bacterial strains. nih.gov Another study reported that newly synthesized pyrroloimidazole derivatives possess bacteriostatic properties. benthamscience.comnih.gov The antimicrobial efficacy of these compounds has been evaluated using methods like the disk diffusion technique against both Gram-positive and Gram-negative bacteria. benthamscience.comnih.gov

The antifungal potential of these derivatives has also been a focus of investigation. Earlier research had already established the antifungal activity of structurally related 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives. nih.gov The search for new compounds with antifungal action is driven by the increasing insensitivity of fungal strains like Candida albicans and Cryptococcus neoformans to existing treatments. nih.gov

Table 1: Antimicrobial Activity of Selected this compound Derivatives

Compound/DerivativeTarget MicroorganismActivity/FindingReference
3-Aryl-5H-pyrrolo[1,2-a]imidazole quaternary saltsVarious bacteriaMIC up to 4 μg/mL nih.gov
Synthesized pyrroloimidazolesGram-positive and Gram-negative bacteriaBacteriostatic properties benthamscience.comnih.gov
3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl) methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]-imidazol-1-ium chloride (178)Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Cryptococcus neoformansWide spectrum of antimicrobial activity nih.gov
3-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivativesFungiEstablished antifungal activity nih.gov

This table is for illustrative purposes and represents a selection of research findings.

Studies on Antioxidant Activity

The antioxidant properties of this compound derivatives have been another area of active investigation. The presence of specific functional groups, such as NH and OH groups, is believed to contribute to their antioxidant capabilities. benthamscience.comnih.gov

Several studies have employed various assays to evaluate the antioxidant efficacy of these compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and ferric reducing antioxidant power (FRAP) assays are two common methods used. benthamscience.com Research has indicated that some newly synthesized pyrroloimidazoles display noteworthy antioxidant efficacy, comparable to that of conventional antioxidants. benthamscience.comnih.gov Another study on pyrrolo[2,3-b]quinoxaline derivatives, a related heterocyclic system, also highlighted their potential as radical scavengers. rsc.org

Table 2: Antioxidant Activity of this compound Derivatives

Compound/DerivativeAssay UsedFindingReference
Pyrroloimidazoles 4a-4dDPPH radical scavenging, FRAPNoteworthy efficacy, similar to conventional antioxidants benthamscience.com
Newly synthesized PyrroloimidazolesNot specifiedAntioxidant properties attributed to NH and OH groups nih.gov

This table is for illustrative purposes and represents a selection of research findings.

Research into Anti-inflammatory Potentials

The potential of this compound derivatives as anti-inflammatory agents has also been explored in medicinal chemistry. The core imidazole structure is known to be present in compounds with anti-inflammatory properties. acs.org

Research into synthetic organic compounds like 1H-Pyrrolo(1,2-a)imidazole, 6-(p-chlorophenyl)-1-methyl- suggests potential anti-inflammatory properties, possibly through the inhibition of specific enzymes involved in the inflammatory pathway. ontosight.ai Furthermore, a study on a novel imidazo[1,2-a]pyridine (B132010) derivative demonstrated anti-inflammatory effects by modulating signaling pathways such as STAT3/NF-κB/iNOS/COX-2 in cancer cell lines. nih.gov While not directly a this compound, this related fused imidazole system highlights the potential of this chemical class in inflammation research.

Exploration of Antiviral Activity

The quest for novel antiviral agents has led researchers to investigate various heterocyclic compounds, including derivatives of this compound. The imidazole nucleus is recognized as a significant scaffold in the discovery of antiviral drugs. researchgate.net

While direct studies on the antiviral activity of this compound are emerging, research on related structures provides promising indications. For instance, imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their antiviral activity against viruses like the bovine viral diarrhea virus. nih.gov Additionally, studies on hexahydropyrrolo[1,2-e]imidazol-1-one derivatives have shown potential as antiviral agents against Zika virus (ZIKV) and Usutu virus (USUV). researchgate.net One study identified five compounds that significantly inhibited Dengue virus (DENV) infection. researchgate.net These findings suggest that the broader class of pyrrolo-imidazole fused systems is a promising area for the discovery of new antiviral compounds.

Cognitive Enhancement Research

A particularly interesting application of this compound derivatives is in the field of cognitive enhancement. A series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones have been synthesized and evaluated for their ability to reverse amnesia in preclinical models. nih.gov

These bicyclic derivatives incorporate both 2-pyrrolidinone (B116388) and 4-imidazolidinone nuclei, which are recognized as important for cognition-enhancing activity. nih.gov One unsubstituted compound from this series, known as dimiracetam, was found to be 10-30 times more potent than the reference drug oxiracetam (B1678056) in a passive avoidance paradigm. nih.gov In another study, a novel cognitive enhancer, spiro[imidazo-[1,2-a]pyridine-3,2-indan]-2(3H)-one (ZSET1446), demonstrated ameliorative effects on learning impairments in rats. nih.gov These findings underscore the potential of this compound-based structures in the development of new therapies for cognitive disorders.

Larvicidal Activity Studies

Research into the larvicidal properties of compounds containing a pyrrole-fused imidazole ring has shown potential for the development of new insecticides. While direct studies on this compound are limited in the available literature, research on analogous structures provides insight into their potential. For instance, studies on pyrrolidine-2,4-dione (B1332186) derivatives have been conducted to assess their effectiveness against mosquito larvae.

In one such study, the larvicidal activity of a series of pyrrolidine-2,4-dione derivatives was evaluated against the second instar larvae of Culex quinquefasciatus. The compounds were synthesized using a Mannich base condensation method. Among the synthesized derivatives, compounds 1e and 1f demonstrated notable activity, with LD50 values of 26.06 µg/mL and 26.89 µg/mL, respectively. nih.gov This activity was comparable to the positive control, permethrin (B1679614) (LD50: 26.14 µg/mL). nih.gov Molecular docking studies suggested that these compounds could be potent larvicides, with a higher binding energy in the mosquito odorant binding protein than the control. nih.gov

CompoundTarget OrganismLD50 (µg/mL)Reference
Compound 1eCulex quinquefasciatus26.06 nih.gov
Compound 1fCulex quinquefasciatus26.89 nih.gov
Permethrin (Control)Culex quinquefasciatus26.14 nih.gov

Enzyme Inhibition Studies (e.g., LOX-inhibitors, Topoisomerase II)

The this compound scaffold and its analogues have been investigated as inhibitors of various enzymes, playing a crucial role in the development of therapeutic agents.

Lipoxygenase (LOX) Inhibition:

Derivatives of pyrrole have been developed as dual cyclooxygenase-2/lipoxygenase (COX-2/LOX) inhibitors. In one study, novel pyrrole derivatives and their cinnamic hybrids were synthesized and evaluated for their inhibitory activity against soybean LOX (s-LOX). Pyrrole 2 was identified as the most potent s-LOX inhibitor with an IC50 value of 7.5 µM. nih.gov Furthermore, a patent has been filed for pyrrolo[1,2-a]imidazole and imidazo[1,2-a]pyridine derivatives for their use as 5-lipoxygenase pathway inhibitors. google.com

Topoisomerase II Inhibition:

The inhibition of topoisomerase II is a key mechanism for many anticancer drugs. Studies on 6-aziridinylpyrrolo[1,2-a]benzimidazolequinones (PBIs) and 6-acetamidopyrrolo[1,2-a]benzimidazolequinones (APBIs), which are structurally related to this compound, have shown that these compounds can inhibit topoisomerase II. nih.gov The quinone form of the APBIs is responsible for the inhibition of the enzyme. nih.gov The substitution pattern on the pyrrolo[1,2-a]benzimidazolequinone core was found to influence the topoisomerase II inhibitory activity. nih.gov For instance, a butyl group at the 7-position had an adverse effect on the inhibition of topoisomerase II by APBIs. nih.gov In a separate study, benzofuroquinolinediones, another class of compounds, exhibited excellent topoisomerase II inhibitory activity, with compounds 8d and 8i showing IC50 values of 1.19 µM and 0.68 µM, respectively, which were significantly more potent than the standard drug etoposide (B1684455) (IC50 = 78.4 µM). nih.gov

Compound Class/DerivativeEnzyme TargetInhibitory Activity (IC50)Reference
Pyrrole 2Soybean Lipoxygenase (s-LOX)7.5 µM nih.gov
Pyrrole-cinnamate hybrid 5Soybean Lipoxygenase (s-LOX)30 µM nih.gov
Pyrrole-cinnamate hybrid 6Soybean Lipoxygenase (s-LOX)27.5 µM nih.gov
Benzofuroquinolinedione 8dTopoisomerase II1.19 µM nih.gov
Benzofuroquinolinedione 8iTopoisomerase II0.68 µM nih.gov
Etoposide (Control)Topoisomerase II78.4 µM nih.gov
Doxorubicin (Control)Topoisomerase II2.67 µM nih.gov

Antitumor and Cytotoxic Activity in Cancer Cell Lines

The this compound framework is a key component in the design of novel antitumor agents. Research has demonstrated that derivatives of this scaffold exhibit significant cytotoxic activity against a variety of cancer cell lines.

Pyrrolo[2,1-c] nih.govresearchgate.netbenzodiazepine (PBD)-imidazole polyamide conjugates have shown a high level of cytotoxic activity against a panel of human cancer cells. These compounds, with varying numbers of imidazole- and pyrrole-containing polyamides, were found to be more potent than existing natural and synthetic PBDs. nih.gov The length and the type of heterocycle in the polyamide chain were shown to be important for anticancer activity, with PBD-imidazole polyamide conjugates being more cytotoxic than PBD-pyrrole polyamide conjugates. nih.gov

In another study, novel C-8 linked PBD-imidazole polyamide conjugates demonstrated significant cytotoxic activity against various cancer cell lines, with compound 1 being particularly effective against colon, melanoma, renal, and breast cancers. nih.gov

Compound/DerivativeCancer Cell LineActivityReference
PBD-imidazole polyamide conjugates (general)Various human cancer cellsHigher cytotoxic activity than natural and synthetic PBDs rsc.org
Compound 1 (PBD-imidazole polyamide conjugate)Colon, Melanoma, Renal, Breast cancer panelsSignificant cytotoxic activity nih.gov
Compound 2 (PBD-imidazole polyamide conjugate)Various cancer cell linesSignificant cytotoxic activity nih.gov
Compound 3 (PBD-imidazole polyamide conjugate)Various cancer cell linesSignificant cytotoxic activity nih.gov
Compound 5 (PBD-imidazole polyamide conjugate)Various cancer cell linesSignificant cytotoxic activity nih.gov

Studies on NK1 Antagonist Activity

Neurokinin-1 (NK1) receptor antagonists are a class of compounds that block the activity of the NK1 receptor, which is involved in processes such as emesis, pain, and inflammation. wikipedia.orgmdpi.com While the development of NK1 receptor antagonists is an active area of research, a direct link between the this compound scaffold and NK1 antagonist activity is not prominently featured in the currently available scientific literature. The research on non-peptide NK1 receptor antagonists has led to the development of drugs like aprepitant (B1667566) for the prevention of chemotherapy-induced nausea and vomiting. mdpi.com The chemical structures of these approved drugs are generally not based on the this compound core. Further research would be needed to explore the potential of this compound derivatives as NK1 receptor antagonists.

Antimycobacterial Activity Investigations

The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for the development of new antimycobacterial agents. Derivatives of the this compound scaffold have shown promise in this area. For instance, a green one-pot multicomponent synthesis has been used to produce pyrrolo[1,2-a]imidazole derivatives that exhibit bacteriostatic properties. nih.gov

In a more targeted study, a novel series of pyrrolo[1,2-a]pyrazine (B1600676) incorporated indolizine (B1195054) derivatives were synthesized and screened for their in vitro antimycobacterial activity against the H37Rv strain of Mycobacterium tuberculosis. Several of these compounds exhibited potent anti-tubercular activity, with MIC values as low as 1.6 µg/mL, which is more potent than the standard drugs pyrazinamide (B1679903) and ciprofloxacin (B1669076) (MIC of 3.125 µg/mL) and streptomycin (B1217042) (MIC of 6.25 µg/mL).

Compound SeriesTarget OrganismActivity Range (MIC)Reference
Pyrrolo[1,2-a]imidazole derivativesGram-positive and Gram-negative bacteriaBacteriostatic properties nih.gov
Pyrrolo[1,2-a]pyrazine incorporated indolizine derivativesMycobacterium tuberculosis H37Rv1.6 - >100 µg/mL

Advanced Materials Science Applications

Design of Imidazolium-Based Ionic Liquids

Imidazolium-based ionic liquids have garnered significant attention in materials science due to their unique properties, including low vapor pressure, high thermal stability, and tunable solvating capabilities. nih.govalfa-chemistry.com The core of these materials is the imidazolium (B1220033) cation, which can be derived from imidazole. While the direct use of the this compound scaffold to create ionic liquids is not extensively documented, the principles of designing imidazolium-based ionic liquids are well-established and could be applied to this fused heterocyclic system.

The synthesis of imidazolium-based ionic liquids typically involves the quaternization of an N-substituted imidazole with an alkyl halide, followed by anion exchange. rsc.orgmdpi.com The properties of the resulting ionic liquid, such as its melting point, viscosity, and solubility, can be fine-tuned by modifying the substituents on the imidazolium ring and by selecting different anions. rsc.orgmdpi.com For example, a series of imidazolium-based energetic ionic liquids were synthesized from N-methylimidazole, demonstrating good thermal stability and a wide liquid temperature range. rsc.org In another application, imidazolium-based ionic liquids were synthesized and evaluated as asphaltene dispersants in the petroleum industry. nih.gov The synthesis of these ionic liquids involved the reaction of 1-alkyl imidazoles with dodecylbenzene (B1670861) sulfonic acid. mdpi.com These examples highlight the versatility of the imidazole core in creating functional materials, a strategy that could potentially be extended to the this compound system to develop novel ionic liquids with unique properties.

Studies in Electrochemical Properties (e.g., for Fuel Cells, Batteries, Electrodeposition)

The unique fused heterocyclic structure of this compound derivatives has drawn attention to their potential electrochemical applications. The stability of these compounds is a key factor, particularly for their use as electrolytes in fuel cells and batteries, as well as in electrodeposition processes.

Research into the crystal structure of derivatives such as 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole has provided insights into its electrochemical potential. The fused ring system offers protection to the α-carbon atom attached to the non-bridging nitrogen atom of the imidazole ring. iucr.org This structural feature is believed to confer stability, a critical property for materials used in electrochemical applications like electrolytes for fuel cells and batteries, and for electrodeposition. iucr.org The synthesis of such compounds has been achieved through methods like the reaction of 4-chlorobutyronitrile (B21389) and methanol (B129727) in ether, followed by treatment with hydrogen chloride and subsequent purification steps. iucr.org The resulting crystalline solid provides a basis for further investigation into its electrochemical behavior and for the design of novel ionic liquids. iucr.org

Compound NameChemical FormulaKey Structural FeaturePotential Application
6,7-dihydro-5H-pyrrolo[1,2-a]imidazoleC6H8N2Fused ring system protecting the α-carbon. iucr.orgElectrolytes for fuel cells and batteries, electrodeposition. iucr.org

Development in Organic Electronic Materials (e.g., Blue Emission, Bioimaging)

Derivatives of this compound are emerging as significant components in the development of advanced organic electronic materials, particularly for applications requiring blue light emission and for bioimaging.

Researchers have successfully synthesized novel benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through a modular approach involving the acid-catalyzed reaction of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines. rsc.org These compounds exhibit unique optical properties, including deep blue emission in both aggregated and solid states. rsc.orgrsc.org The emission characteristics are highly sensitive to substituent effects, allowing for the fine-tuning of their properties. rsc.org Certain derivatives, such as compounds 8c , 8g , and 8i from one study, displayed aggregation-induced blue-shifted emission, which makes them valuable candidates for organic light-emitting diode (OLED) applications. rsc.org

The fusion of an additional benzene (B151609) ring into the core structure, creating benzo iucr.orgontosight.aiimidazo[1,2-a]pyrrolo[2,1-c]pyrazine scaffolds, leads to a significant enhancement of blue fluorescence intensity in solution. rsc.orgrsc.org These derivatives also demonstrate good cell permeability and minimal phototoxicity, highlighting their strong potential for use in bioimaging applications. rsc.orgrsc.org For instance, derivatives in the "5BP series" showed fluorescence quantum yields as high as 56% in solution, using anthracene (B1667546) as a standard. rsc.org The combination of strong fluorescence and biocompatibility makes these compounds promising probes for visualizing cellular processes. rsc.orgnih.gov

Compound DerivativeKey Optical PropertyQuantum Yield (Φ)Potential Application
Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids (general)Deep blue emission in solid/aggregated state. rsc.orgrsc.orgN/AOrganic Electronics, OLEDs. rsc.org
Derivatives 8c, 8g, 8iAggregation-induced blue-shifted emission. rsc.orgN/AOLEDs. rsc.org
5BP series derivatives (e.g., 7-Phenylbenzo[4′,5′]imidazo[2′,1′:3,4]pyrazino[1,2-a]indole)Strong blue fluorescence in solution. rsc.orgUp to 56%. rsc.orgBioimaging. rsc.orgrsc.org

Q & A

Q. What are the primary synthetic strategies for constructing the pyrrolo[1,2-a]imidazole core?

The most common approaches include annulation (building the imidazole ring onto a pyrrole scaffold or vice versa) and cyclocondensation reactions. For example, aminopyrrolines can react with halocarbonyl compounds to form the pyrroloimidazole backbone, though yields may vary significantly (e.g., 14% in some cases) depending on substituents and reaction conditions . Alternative methods involve multicomponent reactions or cascade cyclizations , which streamline the synthesis of complex derivatives .

Q. Which analytical techniques are critical for characterizing pyrrolo[1,2-a]imidazole derivatives?

Structural elucidation typically requires 1H/13C NMR to confirm regiochemistry and stereochemistry, as demonstrated in the characterization of 3-aryl-pyrroloimidazole quaternary salts . Mass spectrometry (LC-MS) is essential for verifying molecular weights, while X-ray crystallography provides definitive proof of solid-state conformation, as seen in studies resolving the crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole .

Q. How can researchers evaluate the biological activity of pyrrolo[1,2-a]imidazole derivatives?

Initial screening often involves in vitro assays for antimicrobial or cytotoxic activity. For instance, quaternary salts of pyrroloimidazoles were tested against cancer cell lines (e.g., HCT116, MCF7) using GI50 metrics, with sub-micromolar activity observed in select compounds . Dose-response curves and comparative studies against reference drugs (e.g., doxorubicin) are recommended to establish potency .

Advanced Research Questions

Q. How can low yields in annulation reactions for pyrrolo[1,2-a]imidazole synthesis be addressed?

Optimize reaction parameters such as solvent polarity (e.g., switching from EtOAc to DMF), base selection (e.g., Na2CO3 for deprotonation), and temperature control (e.g., reflux vs. room temperature). For example, heating pyridyl bromo ketone in DMF improved regioselectivity but only marginally increased yields, suggesting the need for catalyst screening or protecting-group strategies .

Q. What strategies enhance efficiency in multicomponent reactions for pyrrolo[1,2-a]imidazole derivatives?

Design one-pot protocols that minimize intermediate isolation. Utilize electron-deficient acetylenes or heterocyclic ketones as reactive partners, as demonstrated in the synthesis of furopyrroloimidazoles via controlled cyclization modes . Reaction monitoring (e.g., TLC, in situ IR) can help identify optimal stopping points to prevent side reactions .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from differences in cell line specificity , compound solubility , or assay protocols . For example, GI50 values for pyrroloimidazole quaternary salts varied between HCT116 and MCF7 cells, highlighting the need for standardized testing conditions . Meta-analyses of structural-activity relationships (SAR) and pharmacokinetic profiling (e.g., logP, metabolic stability) can clarify trends .

Q. What methodologies enable stereoselective synthesis of chiral pyrrolo[1,2-a]imidazole derivatives?

Employ asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) during key cyclization steps. The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole revealed distinct puckering conformations, underscoring the importance of stereochemical control in ionic liquid applications . Enantiomeric purity can be verified via chiral HPLC or optical rotation measurements .

Q. How can computational methods predict reactivity in pyrrolo[1,2-a]imidazole synthesis?

Density Functional Theory (DFT) calculations model transition states and regioselectivity, as applied in studies of pyrimidine derivatives . Molecular docking can also prioritize derivatives for biological testing by simulating target binding (e.g., PDE10A inhibitors) . Pair computational predictions with experimental validation to refine synthetic routes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.